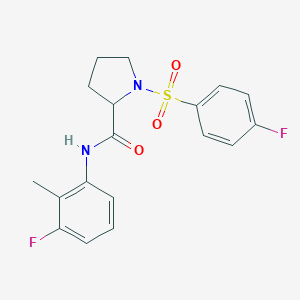
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a chemical compound that features a prolinamide core with fluorinated phenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the fluorinated phenyl and sulfonyl intermediates. One common approach is to use fluorosulfonyl radicals, which can be generated from different precursors and used to introduce the sulfonyl fluoride group efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the sulfonyl group to yield different functional groups.
Substitution: The fluorinated phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in a variety of fluorinated aromatic compounds.
Scientific Research Applications
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-N-methyl-N-(2-methyl-2-phenylpropyl)-2-(3-pyridinyl)-4,6-pyrimidinediamine
- 3-fluoro-N-[(2R,3R,6S)-2-(hydroxymethyl)-6-[2-[(4-methylphenyl)sulfonylamino]ethyl]-3-oxanyl]benzamide
Uniqueness
N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of fluorinated phenyl and sulfonyl groups attached to a prolinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18F2N2O3S |
|---|---|
Molecular Weight |
380.4g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18F2N2O3S/c1-12-15(20)4-2-5-16(12)21-18(23)17-6-3-11-22(17)26(24,25)14-9-7-13(19)8-10-14/h2,4-5,7-10,17H,3,6,11H2,1H3,(H,21,23) |
InChI Key |
USVAMCOVUYKJDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


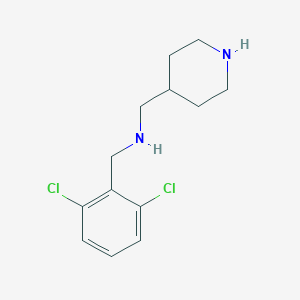
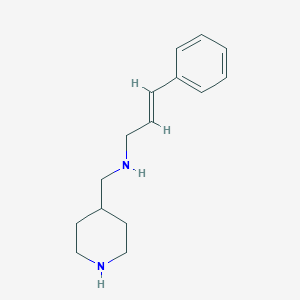
![1-{2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499846.png)
![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499847.png)
![N-[4-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499849.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499852.png)
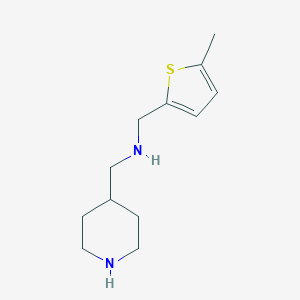
![1-[3-(benzyloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499855.png)

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)
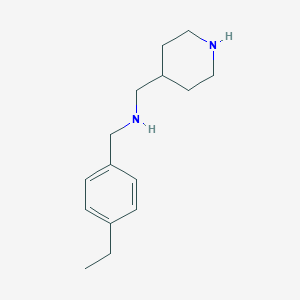
![1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B499864.png)
![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
